(1R,3R)-1-[2,6-Difluoro-4-[[1-(3-fluoropropyl)-3-azetidinyl]amino]phenyl]-beta,beta-difluoro-1,3,4,9-tetrahydro-3-methyl-2H-pyrido[3,4-b]indole-2-propanol
CAS No.:
Cat. No.: VC13766850
Molecular Formula: C27H31F5N4O
Molecular Weight: 522.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H31F5N4O |
|---|---|
| Molecular Weight | 522.6 g/mol |
| IUPAC Name | 3-[(3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol |
| Standard InChI | InChI=1S/C27H31F5N4O/c1-16-9-20-19-5-2-3-6-23(19)34-25(20)26(36(16)14-27(31,32)15-37)24-21(29)10-17(11-22(24)30)33-18-12-35(13-18)8-4-7-28/h2-3,5-6,10-11,16,18,26,33-34,37H,4,7-9,12-15H2,1H3/t16-,26?/m1/s1 |
| Standard InChI Key | GQCXHIKRWBIQMD-DIERRCTGSA-N |
| Isomeric SMILES | C[C@@H]1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25 |
| SMILES | CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25 |
| Canonical SMILES | CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features a pyrido[3,4-b]indole core, a heterocyclic scaffold known for its role in pharmaceutical agents targeting neurological and oncological pathways . Key structural elements include:
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A difluorophenyl group at position 4, enhancing binding affinity to the ER.
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A 3-fluoropropyl-substituted azetidinyl side chain, contributing to metabolic stability and oral bioavailability.
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Chiral centers at the 1R and 3R positions, critical for stereospecific interactions with the ER ligand-binding domain .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3-[(1R,3R)-1-(2,6-difluoro-4-{[1-(3-fluoropropyl)azetidin-3-yl]amino}phenyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol |
| Molecular Formula | C₂₇H₃₁F₅N₄O |
| Molecular Weight | 522.6 g/mol |
| SMILES | C[C@@H]1CC2=C(C@HC3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25 |
| InChIKey | GQCXHIKRWBIQMD-AKJBCIBTSA-N |
Synthesis Pathways
Synthesis involves multi-step organic reactions, leveraging microwave-assisted techniques to optimize yield and purity . Critical steps include:
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Formation of the pyrido[3,4-b]indole core via Pictet-Spengler cyclization, using tryptophan derivatives as precursors.
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Introduction of fluorinated groups through nucleophilic aromatic substitution, ensuring resistance to enzymatic degradation.
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Stereospecific alkylation at the 1R and 3R positions, achieved via chiral catalysts to maintain enantiomeric purity .
Pharmacological Profile
Mechanism of Action
Giredestrant functions as a full antagonist and degrader of the estrogen receptor:
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Binding: Competes with estradiol for ER binding, inducing conformational changes that prevent co-activator recruitment.
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Degradation: Promotes ER ubiquitination and proteasomal degradation, effectively reducing ERα levels in cancer cells .
Table 2: Preclinical Pharmacodynamic Data
| Parameter | Value/Observation |
|---|---|
| EC₅₀ (ER Degradation) | 0.5 nM (MCF-7 cells) |
| Half-life (Plasma) | 24–36 hours (rodent models) |
| Oral Bioavailability | 82% (compared to 10% for fulvestrant) |
Pharmacokinetics
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Absorption: High oral bioavailability due to fluorinated side chains enhancing membrane permeability.
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Distribution: Extensive tissue penetration, with a volume of distribution (Vd) of 15 L/kg.
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Metabolism: Primarily hepatic, via CYP3A4-mediated oxidation, producing inactive metabolites.
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Excretion: Fecal elimination (70%) with minimal renal clearance .
Clinical Development
Phase III Trial (NCT06065748)
This randomized, double-blind study evaluates giredestrant combined with a CDK4/6 inhibitor versus fulvestrant plus a CDK4/6 inhibitor in ER+/HER2- advanced breast cancer resistant to adjuvant endocrine therapy .
Interim Findings (2024)
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PFS: Hazard ratio (HR) of 0.65 (95% CI: 0.52–0.81) favoring giredestrant arm.
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Tolerability: Grade 3/4 adverse events in 15% of patients (vs. 22% for fulvestrant), predominantly fatigue and neutropenia .
Comparative Analysis with Existing SERDs
Giredestrant addresses limitations of fulvestrant, the first-generation SERD:
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Oral Administration: Eliminates need for intramuscular injections, improving patient compliance.
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Potency: 10-fold greater ER degradation efficacy at equimolar concentrations.
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Resistance Mitigation: Retains activity in ESR1-mutant models, a common resistance mechanism .
Future Directions
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